Lipophilicity Differentiation: XLogP3 of 2'-Fluoro-3'-(trifluoromethyl)propiophenone vs. 2'-Fluoro-5'-(trifluoromethyl)propiophenone
The 2'-fluoro-3'-trifluoromethyl regioisomer (CAS 207986-23-0) exhibits a computed XLogP3 of 3.1, which is 0.34 log units lower than its 2'-fluoro-5'-trifluoromethyl regioisomer (CAS 207974-18-3, XLogP3 = 3.4) . This difference, while modest, reflects the altered electronic distribution arising from the meta- vs. para- positioning of the trifluoromethyl group relative to the carbonyl and fluoro substituents. The lower lipophilicity of the 3'-CF₃ isomer may translate to improved aqueous solubility characteristics in derived pharmacophores—a parameter routinely optimized in early-stage drug discovery .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (CAS 207986-23-0) |
| Comparator Or Baseline | XLogP3 = 3.43720 (CAS 207974-18-3, 2'-fluoro-5'-trifluoromethyl regioisomer) |
| Quantified Difference | ΔXLogP3 ≈ 0.34 log units (target compound is less lipophilic) |
| Conditions | Computed via XLogP3 algorithm; data sourced from chemical database compilations |
Why This Matters
Procurement of the specific regioisomer ensures that the lipophilicity of downstream synthetic products matches design specifications, directly impacting candidate selection in medicinal chemistry programs.
